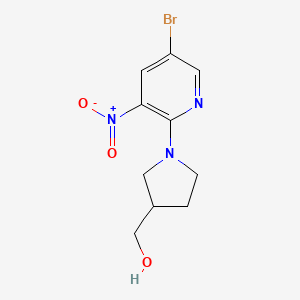
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol
Vue d'ensemble
Description
“(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol” is a chemical compound with the empirical formula C10H12BrN3O3 . Its molecular weight is 302.12 . The compound is in solid form .
Molecular Structure Analysis
The SMILES string of the compound isOCC1CCN(C1)c2ncc(Br)cc2N+=O . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the resources I found.Applications De Recherche Scientifique
Organocatalysis
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol and its derivatives have applications in the field of organocatalysis. For instance, zwitterionic salts formed from the reaction of pyrrolidinopyridine (PPY) derivatives with certain isothiocyanates have been shown to catalyze the transesterification reactions of methyl carboxylates and alcohols effectively. These catalysts work under azeotropic reflux conditions in hydrocarbons like heptane and octane, facilitating methanol removal. It is noteworthy that PPY itself was inactive under these conditions, highlighting the importance of the specific structural modifications in achieving catalytic activity (Ishihara, Niwa, & Kosugi, 2008).
Photocatalysis and Metal Complexes
Derivatives of (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol have been utilized in forming complexes with 3d element cations like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), leading to structures with metal center-dependent features. Certain complexes have shown photocatalytic activity in water reduction, demonstrating the potential of these compounds in photocatalysis. For example, complexes like [Co(II)Br(PPy)]Br have been used as water-reducing catalysts (WRC), showing significant catalytic activity when combined with ascorbic acid as a sacrificial electron donor and certain photosensitizers. Turnover numbers (TONs) as high as 11,000 have been reported, indicating their efficiency in photocatalytic applications (Bachmann, Guttentag, Spingler, & Alberto, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
[1-(5-bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3/c11-8-3-9(14(16)17)10(12-4-8)13-2-1-7(5-13)6-15/h3-4,7,15H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLFBYXQADTACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673855 | |
| Record name | [1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol | |
CAS RN |
1138444-02-6 | |
| Record name | 1-(5-Bromo-3-nitro-2-pyridinyl)-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



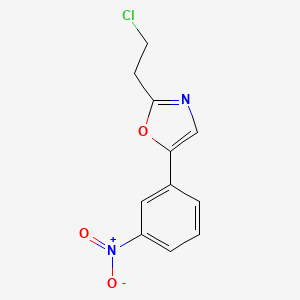
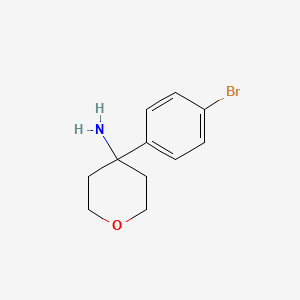
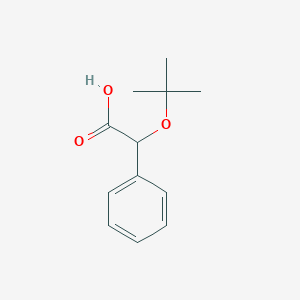
![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)
![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)
![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)
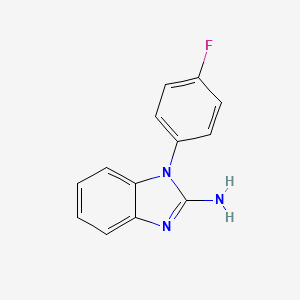
![[1-(2,4-Dichlorophenyl)ethyl]thiourea](/img/structure/B1521607.png)
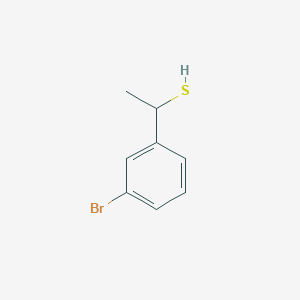
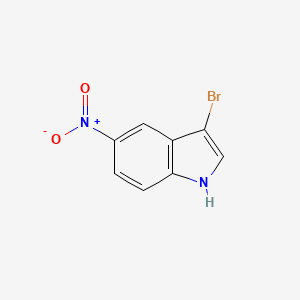
![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)
![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)